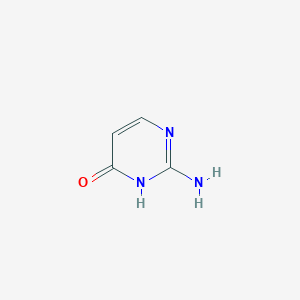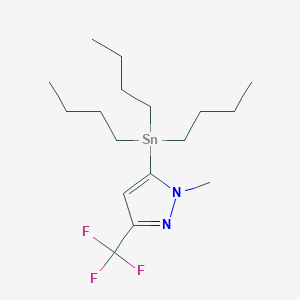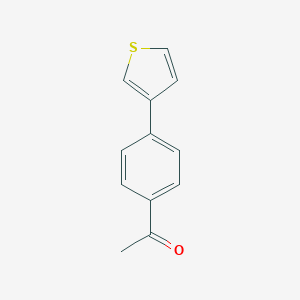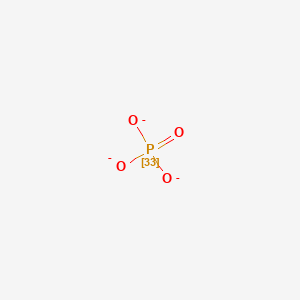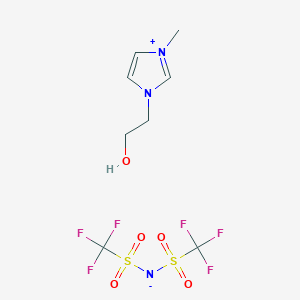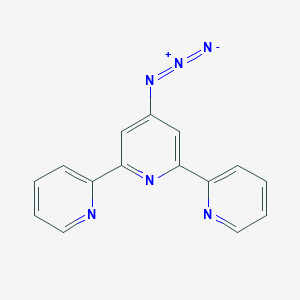
2-Benzylpiperidin-4-one
Vue d'ensemble
Description
2-Benzylpiperidin-4-one is a chemical compound that belongs to the piperidine class . It is similar in structure to other drugs such as methylphenidate and desoxypipradrol but around one twentieth as potent . It boosts norepinephrine levels to around the same extent as d-amphetamine, but it has very little effect on dopamine levels . Its main use is as a synthetic intermediate in the manufacture of other drugs .
Synthesis Analysis
A series of fifteen diversified N-benzylpiperidin-4-one oximes were synthesized and characterized by their NMR spectral data . Additionally, single-crystal XRD analysis was performed for the representative symmetrically and unsymmetrically substituted molecules . Another synthesis method involved a one-pot three-component protocol, which was cost-effective and produced higher yields in a short duration .
Molecular Structure Analysis
The molecular formula of 2-Benzylpiperidin-4-one is C12H15NO . The average mass is 189.254 Da and the monoisotopic mass is 189.115356 Da .
Chemical Reactions Analysis
The synthesized N-benzylpiperidin-4-one oximes from unsymmetrical ketones existed as E-isomer as witnessed by their NMR and XRD data .
Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
2-Benzylpiperidin-4-one is used in the synthesis of various piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Pharmaceutical Applications
The pharmaceutical applications of synthetic and natural piperidines, including 2-Benzylpiperidin-4-one, are vast . They are used in the discovery and biological evaluation of potential drugs .
Cholinesterase Inhibitory Activity
Some N-benzylpiperidine-4-one derivatives have been synthesized and evaluated for their potential cholinesterase inhibition . The mono-substituted derivatives showed butyrylcholinesterase selective inhibitions, while unsubstituted and di-substituted derivatives showed acetylcholinesterase selective inhibitions .
Alzheimer’s Disease Treatment
N-benzylpiperidin-4-one derivatives have been studied for their potential in treating Alzheimer’s disease . They have shown good cholinesterase inhibition and favorable photophysical properties .
Free Radical Scavenging
2-Benzylpiperidin-4-one derivatives have been synthesized and screened for their ability to scavenge free radicals . This property is important in the development of antioxidants .
Inhibition of Acetylcholinesterase/Butyrylcholinesterase Enzymes
2-Benzylpiperidin-4-one derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter, and their inhibition can be beneficial in conditions like Alzheimer’s disease .
Mécanisme D'action
Target of Action
The primary target of 2-Benzylpiperidin-4-one is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
2-Benzylpiperidin-4-one interacts with its target, the CCR5 receptor, via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the structure of 2-Benzylpiperidin-4-one . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 2-Benzylpiperidin-4-one with the CCR5 receptor affects the process of HIV-1 entry . By blocking the CCR5 receptor, 2-Benzylpiperidin-4-one prevents the entry of HIV-1 into cells . This action is particularly effective against R5-tropic HIV-1 strains .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of lipophilic groups .
Result of Action
The blockade of the CCR5 receptor by 2-Benzylpiperidin-4-one results in the prevention of HIV-1 entry into cells . , making 2-Benzylpiperidin-4-one a potential treatment for HIV-1 infections.
Safety and Hazards
Propriétés
IUPAC Name |
2-benzylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXGSIZEPYWAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595318 | |
| Record name | 2-Benzylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylpiperidin-4-one | |
CAS RN |
193469-44-2 | |
| Record name | 2-Benzylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

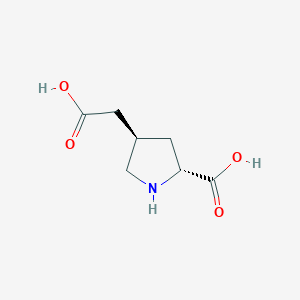
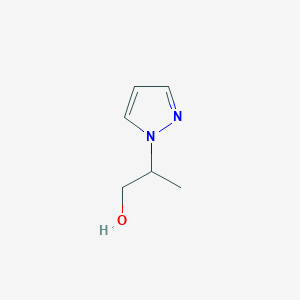

![(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid](/img/structure/B63528.png)
![(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde](/img/structure/B63529.png)
